![molecular formula C11H10O2 B1273840 1-[4-(2-Propynyloxy)phenyl]-1-ethanone CAS No. 34264-14-7](/img/structure/B1273840.png)
1-[4-(2-Propynyloxy)phenyl]-1-ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1-[4-(2-Propynyloxy)phenyl]-1-ethanone” is C11H10O2. This compound has a molecular weight of 174.2 g/mol.Physical And Chemical Properties Analysis
“1-[4-(2-Propynyloxy)phenyl]-1-ethanone” is a solid compound . It has a melting point of 81-83°C . The density of this compound is 1.077g/cm3 . It has a boiling point of 297.9°C at 760mmHg .Applications De Recherche Scientifique
Chemical Synthesis
“1-[4-(2-Propynyloxy)phenyl]-1-ethanone” is used in the synthesis of various chemical compounds. It has a molecular weight of 174.2 and a melting point between 71-76 degrees Celsius . It’s commonly used in the laboratory setting for the synthesis of various (prop-2-ynyloxy) benzene derivatives .
Biological Evaluation
This compound has been evaluated for its biological activity. For instance, it has been studied for its antibacterial, antiurease, and NO scavenging activity . One of the synthesized compounds, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was found to be the most active compound against the urease enzyme .
Drug Development
“1-[4-(2-Propynyloxy)phenyl]-1-ethanone” has potential applications in drug development. It’s been studied as a potential drug active substance . However, more research is needed to fully understand its therapeutic potential.
Inhibitor of Acetylcholinesterases (AChEs)
A new series of 2-phenyl-1-benzopyran-4-one derivatives, which includes “1-[4-(2-Propynyloxy)phenyl]-1-ethanone”, was designed, synthesized, and biologically evaluated as inhibitors of acetylcholinesterases (AChEs) .
Inhibitor of Advanced Glycation End Product (AGEs) Formation
The same series of 2-phenyl-1-benzopyran-4-one derivatives was also evaluated for their ability to inhibit the formation of advanced glycation end products (AGEs) .
Radical Scavenging Activity
These compounds were also evaluated for their radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQORXUVLMTXOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377487 | |
| Record name | 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34264-14-7 | |
| Record name | 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



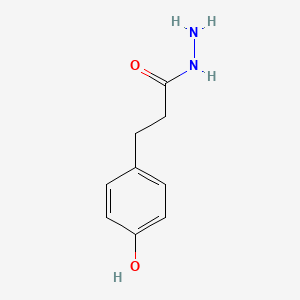

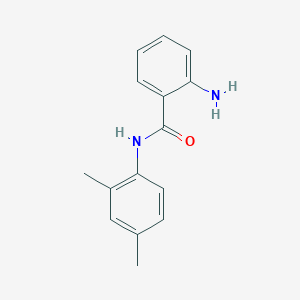

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)

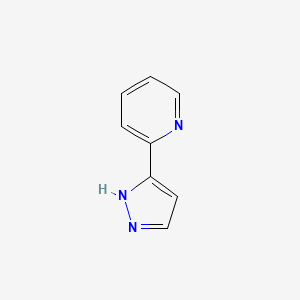
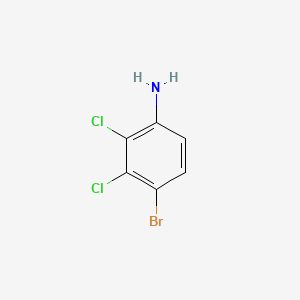
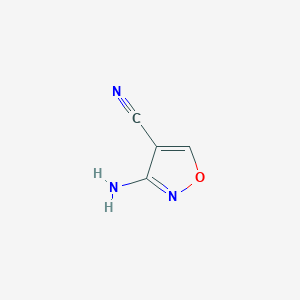
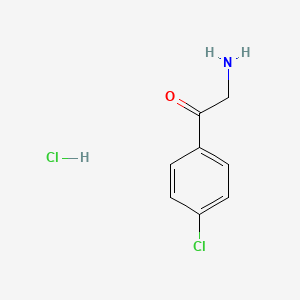

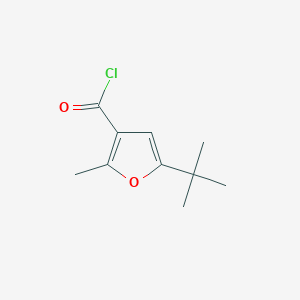
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)
